molecular formula C11H21N3 B13634939 1-Heptyl-5-methyl-1H-pyrazol-3-amine

1-Heptyl-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13634939
M. Wt: 195.30 g/mol
InChI Key: NRGAXEOSIBXUDC-UHFFFAOYSA-N
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Description

1-Heptyl-5-methyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C11H21N3 and a molecular weight of 195.30 . This chemical features a pyrazole ring core, a well-established scaffold in medicinal chemistry, which is substituted with a methyl group and a heptyl chain attached to the nitrogen, creating a distinct molecular architecture . The presence of the extended lipophilic heptyl chain may influence the compound's interaction with biological membranes and protein targets, making it a molecule of interest for various research applications. As a key intermediate, this compound is primarily valued for its role in the synthesis of more complex molecules. Researchers utilize such pyrazol-3-amine derivatives as building blocks for developing potential enzyme inhibitors . The structural framework of pyrazol-amine derivatives is frequently explored in drug discovery efforts, including the design of antibacterial agents to combat resistant strains and the investigation of kinase inhibitors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

1-heptyl-5-methylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-3-4-5-6-7-8-14-10(2)9-11(12)13-14/h9H,3-8H2,1-2H3,(H2,12,13)

InChI Key

NRGAXEOSIBXUDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=CC(=N1)N)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Heptyl 5 Methyl 1h Pyrazol 3 Amine

Retrosynthetic Analysis of the 1-Heptyl-5-methyl-1H-pyrazol-3-amine Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are apparent.

Strategy A: Disconnection of the N-Heptyl Group

The most straightforward disconnection involves cleaving the N1-heptyl bond via a functional group interconversion (FGI) logic. This leads to a heptyl electrophile (e.g., 1-bromoheptane) and the 5-methyl-1H-pyrazol-3-amine core. This approach is advantageous if the pyrazole (B372694) core is readily accessible but presents a significant challenge in controlling the regioselectivity of the subsequent N-alkylation, as the tautomeric pyrazole has two potentially reactive nitrogen atoms.

Strategy B: Disconnection of the Pyrazole Ring

A more fundamental approach is to disconnect the pyrazole ring itself. The classic disconnection, following the logic of the Knorr pyrazole synthesis, breaks the N1-N2 and C3-N2 bonds. This identifies a hydrazine (B178648) precursor, specifically heptylhydrazine (B1606539), and a 1,3-dielectrophilic synthon. For the target molecule, this synthon would be equivalent to 3-aminocrotononitrile (B73559) or a β-ketonitrile like acetoacetonitrile, which provides the methyl and amino-substituted three-carbon backbone. This strategy builds the fully substituted core in a convergent manner, often with better control over the substitution pattern from the outset.

These two primary retrosynthetic pathways map onto the major synthetic strategies discussed in the following sections: building the pyrazole ring with the heptyl group already attached (Strategy B) or forming the pyrazole core first and adding the heptyl group later (Strategy A).

**2.2. Conventional and Modern Synthetic Routes to the this compound Core

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govchim.it To synthesize this compound, this approach involves the reaction of heptylhydrazine with a suitable three-carbon building block possessing the required methyl and amino functionalities.

A common precursor is a β-ketonitrile, such as acetoacetonitrile (3-oxobutanenitrile). The reaction proceeds via initial condensation of the more nucleophilic nitrogen of heptylhydrazine with the ketone carbonyl, followed by intramolecular cyclization through the addition of the second nitrogen atom to the nitrile group. chim.it

A significant challenge in this approach is regioselectivity. The reaction of an unsymmetrical 1,3-dielectrophile with a monosubstituted hydrazine like heptylhydrazine can theoretically produce two regioisomers: the desired this compound and its isomer, 1-heptyl-3-methyl-1H-pyrazol-5-amine. The reaction outcome is often influenced by factors such as the steric hindrance of the hydrazine substituent and the reaction conditions (e.g., pH). chim.it For instance, Bagley et al. demonstrated that reaction conditions could be tuned to favor one isomer over the other in the synthesis of related aminopyrazoles. chim.it

Reactant 1 Reactant 2 Key Reaction Type Primary Product Reference
HeptylhydrazineAcetoacetonitrileCyclocondensationThis compound (and regioisomer) chim.it
Hydrazineβ-KetonitrilesCyclocondensation3(5)-Aminopyrazoles chim.it

This table presents a generalized representation of the cyclocondensation approach.

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful method for constructing five-membered heterocyclic rings, including pyrazoles. beilstein-journals.orgacs.org In this context, a diazo compound serves as the C-N-N synthon, which reacts with an alkyne or a suitable alkene equivalent. acs.orgorganic-chemistry.org

A potential, though less common, route to the target scaffold could involve the cycloaddition of a heptyl-substituted diazo compound with an appropriately substituted alkyne or enamine. For instance, the reaction of 1-diazoheptane with 3-aminobut-2-enenitrile could theoretically yield the pyrazoline intermediate, which would then aromatize. However, controlling the regiochemistry of such cycloadditions can be challenging. acs.org A more established method involves generating diazo compounds in situ from N-tosylhydrazones, which then react with alkynes to furnish pyrazoles. organic-chemistry.org This approach offers a convergent method for preparing diversely substituted pyrazoles. acs.org

Multicomponent reactions (MCRs) have emerged as highly efficient tools in synthetic chemistry, allowing for the construction of complex molecules in a single pot by combining three or more reactants. nih.govrsc.org Several MCRs have been developed for the synthesis of substituted pyrazoles. nih.govbeilstein-journals.org

A plausible three-component strategy for this compound could involve the one-pot reaction of heptylhydrazine, an aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile. This would proceed through a tandem Knoevenagel condensation/Michael addition/cyclization sequence. For example, Hasanijedad and Firoozi developed a three-component synthesis of 5-aminopyrazoles where hydrazine acts as both a Brønsted base and a reacting component. nih.gov Adapting such a method could provide a direct and atom-economical route to the desired product. The advantage of MCRs lies in their operational simplicity and the ability to generate structural diversity efficiently. nih.govacs.org

Component 1 Component 2 Component 3 Key Reaction Type Resulting Scaffold Reference
HeptylhydrazineAldehydeMalononitrileKnoevenagel/CyclizationPolysubstituted Aminopyrazole nih.govrsc.org
Hydrazine1,3-DicarbonylIsothiocyanateCondensation/CyclizationSubstituted Aminopyrazole tandfonline.com

This table illustrates potential multicomponent strategies for aminopyrazole synthesis.

This strategy involves the synthesis of the 5-methyl-1H-pyrazol-3-amine core first, followed by the introduction of the heptyl group. The primary challenge is controlling the site of alkylation, as the reaction of an alkyl halide with the pyrazole anion can occur at either N1 or N2, leading to a mixture of regioisomers. mdpi.comresearchgate.net

The alkylation is typically performed under basic conditions using a heptyl halide (e.g., 1-bromoheptane (B155011) or 1-iodoheptane). The regioselectivity is often governed by sterics; the alkyl group tends to attach to the less sterically hindered nitrogen atom. mdpi.com In the case of 5-methyl-1H-pyrazol-3-amine, the N1 position is adjacent to the bulky methyl group, which could influence the outcome. Various methods have been developed to improve regioselectivity, including the use of specific bases, phase-transfer catalysis, or alternative alkylating agents like trichloroacetimidates. mdpi.comresearchgate.net More recently, enzymatic methods using engineered methyltransferases have shown promise for achieving unprecedented regioselectivity in pyrazole alkylation, a concept that could potentially be extended to longer alkyl chains. nih.govnih.gov

An alternative to incorporating the amine group from the start is to introduce it at a later stage of the synthesis onto a pre-formed 1-heptyl-5-methyl-1H-pyrazole ring. This involves the transformation of another functional group at the C3 position into an amine. This approach, known as functional group interconversion (FGI), offers flexibility if the corresponding aminopyrazole precursors are difficult to access. ic.ac.uk

Several FGI strategies are well-established in heterocyclic chemistry:

Reduction of a Nitro Group: The 1-heptyl-5-methyl-3-nitro-1H-pyrazole intermediate can be synthesized and subsequently reduced to the desired amine using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or catalytic transfer hydrogenation.

Amination of a Halogenated Pyrazole: A 3-halo-1-heptyl-5-methyl-1H-pyrazole can undergo nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent, often catalyzed by a copper or palladium complex (Buchwald-Hartwig amination).

From a Carboxylic Acid Derivative: The 1-heptyl-5-methyl-1H-pyrazole-3-carboxylic acid can be converted into the amine via Hofmann, Curtius, or Schmidt rearrangements. For example, a Curtius rearrangement involves the conversion of the carboxylic acid to an acyl azide, which then rearranges upon heating to an isocyanate, followed by hydrolysis to the amine. google.com

These FGI methods provide robust and reliable pathways to the final product, bypassing potential issues with the stability or reactivity of aminopyrazole precursors in earlier steps. tandfonline.com

Regioselectivity and Stereoselectivity in the Synthesis of this compound

The synthesis of this compound is a process where regioselectivity is a critical factor, while stereoselectivity is not pertinent due to the molecule's achiral nature. The synthetic route typically involves two main stages: the formation of the 3-amino-5-methyl-pyrazole core and the subsequent N-alkylation with a heptyl group.

Formation of the 3-Amino-5-methyl-pyrazole Core

The precursor, 3-amino-5-methyl-pyrazole (also known as 5-methyl-1H-pyrazol-3-amine), is commonly synthesized through the cyclocondensation reaction of a β-ketonitrile with hydrazine. A well-established method involves reacting cyanoacetone (acetoacetonitrile) or its alkali metal salt with hydrazine hydrate (B1144303). google.comgoogle.com Another common starting material is 3-aminocrotononitrile, which also reacts with hydrazine hydrate to form the desired pyrazole ring. patsnap.comnih.gov These methods are efficient for producing the core heterocyclic structure.

N-Alkylation and the Challenge of Regioselectivity

Once the 3-amino-5-methyl-pyrazole is formed, the heptyl group is introduced via N-alkylation, typically using an alkylating agent like 1-bromoheptane. This step presents a significant regioselectivity challenge. The 3-amino-5-methyl-pyrazole precursor is an unsymmetrical molecule with two available nitrogen atoms for alkylation (N1 and N2), leading to the potential formation of two different regioisomers: the desired this compound and the isomeric 1-heptyl-3-methyl-1H-pyrazol-5-amine.

Controlling the position of alkylation is crucial. The outcome of the reaction is influenced by several factors:

Steric Hindrance: The methyl group at the C5 position can sterically hinder the adjacent N1 nitrogen, which might favor alkylation at the less hindered N2 position. mdpi.comsemanticscholar.org

Electronic Effects: The electron-donating amino group at the C3 position influences the electron density of the nitrogen atoms in the pyrazole ring, affecting their nucleophilicity.

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of the N1 to N2 alkylated products. acs.org For instance, systematic studies on similar 3-substituted pyrazoles have shown that using a potassium carbonate base in a DMSO solvent can achieve regioselective N1-alkylation. acs.org Catalyst-free Michael addition reactions have also been developed to achieve high N1 selectivity for a range of pyrazoles. semanticscholar.orgacs.org

Achieving high regioselectivity for the desired 1-heptyl isomer often requires careful optimization of these conditions to favor thermodynamic or kinetic product formation. nih.gov Advanced methods using masked methylating reagents or borinic acid catalysts have been developed to enhance regiocontrol in pyrazole alkylation, and these principles could be adapted for heptylation. dntb.gov.uaacs.org

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound

Adhering to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. For the production of this compound, several sustainable strategies can be implemented in both the cyclocondensation and N-alkylation steps.

For the initial pyrazole ring formation, green alternatives focus on replacing hazardous solvents and reagents. Eco-friendly cyclocondensation reactions have been developed using water as a solvent, which is a significant improvement over traditional organic solvents. researchgate.net

In the N-alkylation step, sustainable approaches aim to replace conventional alkyl halides and hazardous solvents. mdpi.com Key green strategies include:

Alternative Alkylating Agents: Using alcohols as alkylating agents through "borrowing hydrogen" methodologies is a powerful green technique that produces water as the only byproduct, although it may require specific catalysts. researchgate.net Propylene (B89431) carbonate has also been explored as a green alkylating agent and solvent, avoiding the need for genotoxic alkyl halides. mdpi.comnih.gov

Solvent-Free and Alternative Solvent Conditions: Performing N-alkylation under solvent-free conditions, often assisted by microwave irradiation, can significantly reduce waste and reaction times. researchgate.net The use of ionic liquids as recyclable solvents also presents a greener alternative to volatile organic compounds. amanote.com

The following table summarizes some green alternatives for the synthesis of N-alkylated pyrazoles.

Synthetic StepConventional MethodGreen AlternativeKey Advantages
Ring Formation Reaction in organic solvents (e.g., ethanol, toluene)Reaction in waterReduced solvent waste, improved safety
N-Alkylation Use of alkyl halides in polar aprotic solvents (e.g., DMF, DMSO)Use of alcohols (Borrowing Hydrogen)Water as the only byproduct, high atom economy
N-Alkylation Use of alkyl halidesUse of propylene carbonateAvoids genotoxic reagents, acts as both solvent and reagent. nih.gov
N-Alkylation Homogeneous basic conditions (e.g., NaH)Solvent-free with microwave irradiationFaster reaction times, reduced energy consumption. rsc.org
N-Alkylation Stoichiometric baseHeterogeneous catalysis (e.g., zeolites, modified silica)Catalyst recyclability, simpler work-up. researchgate.net

Process Optimization and Scalability Considerations in Synthetic Development

Transitioning the synthesis of this compound from a laboratory setting to a larger industrial scale requires rigorous process optimization and careful consideration of scalability factors to ensure safety, efficiency, and cost-effectiveness.

Optimization of Reaction Conditions

Process optimization involves a data-driven approach to refine reaction parameters for both the pyrazole formation and the subsequent N-alkylation. This includes optimizing temperature, pressure, reaction time, catalyst loading, and the stoichiometry of reactants to maximize the yield of the desired 1-heptyl regioisomer while minimizing byproduct formation. researchgate.net High-throughput experimentation (HTE) can be a valuable tool to rapidly screen a wide range of conditions and identify the most promising ones for further development. nih.gov

Scalability and Safety

Scaling up the synthesis introduces several challenges. For instance, the cyclocondensation step using hydrazine hydrate requires strict safety protocols due to the reagent's toxicity and potential for exothermic reactions. On a large scale, efficient heat management is critical to prevent thermal runaways.

A key technology for improving the scalability and safety of pyrazole synthesis is continuous flow chemistry. nih.govrsc.orgmdpi.com Compared to traditional batch processing, flow chemistry offers several advantages:

Enhanced Safety: Hazardous reagents and intermediates are generated and consumed in small volumes within the reactor at any given time, significantly reducing the risks associated with large-scale storage and handling. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to better reaction consistency and potentially higher yields.

Facilitated Scale-Up: Scaling up production in a flow system is often achieved by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is generally more straightforward than redesigning large batch reactors. rsc.org

Data-driven process development, including process safety testing and the design of robust work-up and crystallization procedures, is essential for a successful and safe scale-up to manufacturing levels. nih.govrsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Heptyl 5 Methyl 1h Pyrazol 3 Amine

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the ring atoms and the directing effects of existing substituents. In the pyrazole nucleus, the two adjacent nitrogen atoms reduce the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and, therefore, the primary site for electrophilic attack. chemicalbook.comquora.compharmaguideline.commdpi.com

For 1-Heptyl-5-methyl-1H-pyrazol-3-amine, the substituents on the ring strongly influence the reactivity and regioselectivity. The molecule possesses three activating groups: the N1-heptyl group, the C5-methyl group, and the C3-amino group. The amino group, in particular, is a powerful activating ortho-, para-director, while the alkyl groups are weaker activators. All three substituents cooperatively enhance the electron density of the pyrazole ring, especially at the C4 position. Consequently, electrophilic substitution is expected to occur almost exclusively at this site.

Common electrophilic substitution reactions applicable to this compound include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would readily introduce a halogen atom at the C4 position.

Nitration: Under carefully controlled nitrating conditions (e.g., HNO₃/H₂SO₄), nitration would yield the 4-nitro derivative. The strong activating nature of the amine group may necessitate milder conditions to prevent oxidation or polysubstitution.

Sulfonation: Treatment with fuming sulfuric acid would lead to the formation of 1-heptyl-5-methyl-3-amino-1H-pyrazole-4-sulfonic acid. slideshare.net

Friedel-Crafts Reactions: While Friedel-Crafts reactions have limited application in pyrazole chemistry, the highly activated nature of this specific substrate might allow for acylation or alkylation at the C4 position under specific catalytic conditions. slideshare.net

In strongly acidic media, protonation occurs at the N2 nitrogen, forming a pyrazolium (B1228807) cation. chemicalbook.com This protonation deactivates the ring towards electrophilic attack, making substitution reactions more difficult.

Reaction TypeTypical ReagentPredicted Major Product
NitrationHNO₃/H₂SO₄1-Heptyl-5-methyl-4-nitro-1H-pyrazol-3-amine
Halogenation (Bromination)Br₂ or NBS4-Bromo-1-heptyl-5-methyl-1H-pyrazol-3-amine
SulfonationFuming H₂SO₄1-Heptyl-5-methyl-3-amino-1H-pyrazole-4-sulfonic acid
Table 1: Predicted Outcomes of Electrophilic Substitution Reactions.

Nucleophilic Reactivity and Modifications of the Amine Functionality

This compound possesses multiple nucleophilic centers, including the pyridine-like N2 atom and the exocyclic 3-amino group. encyclopedia.pubarkat-usa.org The exocyclic amine is a primary amine and exhibits typical nucleophilic reactivity, allowing for a wide range of chemical modifications.

Acylation: The amine group can be readily acylated by reaction with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(1-heptyl-5-methyl-1H-pyrazol-3-yl)acetamide.

Alkylation: The exocyclic nitrogen can be alkylated using alkyl halides. However, controlling the degree of alkylation to prevent the formation of tertiary amines or quaternary ammonium (B1175870) salts can be challenging.

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones under appropriate conditions results in the formation of imines. These reactions are often reversible. Aryliminopyrazoles derived from such reactions have been investigated as potential photoswitches. nih.govrsc.org

Diazotization: The primary aromatic amine functionality can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a pyrazolediazonium salt. arkat-usa.org These diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as Sandmeyer reactions to introduce a range of substituents at the C3 position.

The reactivity of the nucleophilic sites can be modulated by the reaction conditions. For instance, in acidic media, the N2 atom is protonated, which may influence the nucleophilicity of the exocyclic amine. encyclopedia.pub

Tautomeric Equilibria and their Influence on Reactivity

Tautomerism is a critical concept in pyrazole chemistry. For unsubstituted 3(5)-aminopyrazoles, two forms of tautomerism are possible: annular tautomerism involving the movement of a proton between the two ring nitrogens (N1 and N2), and side-chain tautomerism between the amino and imino forms. mdpi.comresearchgate.net

In the case of this compound, the presence of the heptyl group permanently fixed at the N1 position precludes annular tautomerism. The molecule is locked in the 1,5-disubstituted-3-amino form.

The second potential equilibrium is the amino-imino tautomerism. However, for N-heterocyclic amines, the amino tautomer is overwhelmingly favored over the imino form. rsc.orgquimicaorganica.org The amino form maintains the aromaticity of the pyrazole ring, which confers significant resonance stabilization energy. The imino tautomer would disrupt this aromatic system, resulting in a much higher energy, less stable molecule. rsc.org

Therefore, this compound exists almost exclusively in the amino form. This structural stability dictates its chemical behavior, ensuring it reacts as a true aromatic amine rather than a cyclic amidine. Its reactivity patterns, such as undergoing electrophilic substitution on the ring and characteristic reactions at the exocyclic amine, are a direct consequence of the predominance of the stable amino tautomer.

Oxidation and Reduction Chemistry of this compound

The pyrazole ring is an electron-rich heteroaromatic system that is generally resistant to oxidation and reduction reactions under mild conditions. chemicalbook.compharmaguideline.com

Oxidation:

Ring Oxidation: The pyrazole ring itself is stable towards common oxidizing agents. Harsh conditions, such as ozonolysis or strong electrolytic oxidation, are required to cleave the ring. chemicalbook.com

Side-Chain Oxidation: The substituents are more susceptible to oxidation. The C5-methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, without affecting the pyrazole ring. The N-heptyl chain could also undergo oxidation at various positions under vigorous conditions. The C3-amino group is susceptible to oxidation, which can be a competing reaction during nitration if conditions are not carefully controlled.

Reduction:

Ring Reduction: Catalytic hydrogenation or chemical reduction of the unsubstituted pyrazole ring is difficult due to its aromatic stability. pharmaguideline.com However, substituted pyrazoles can sometimes be reduced under specific, often high-pressure, catalytic conditions to yield pyrazolines or pyrazolidines.

Substituent Reduction: While the existing substituents (heptyl, methyl, amino) are already in a reduced state, functional groups introduced onto the molecule can be readily reduced. For example, if a 4-nitro group were introduced via electrophilic substitution, it could be selectively reduced to a 4-amino group using standard methods like catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl).

Thermal Stability and Degradation Pathways

Pyrazoles are known for their high thermal stability due to their aromatic character. acs.org Significant energy is required to induce thermal degradation. When subjected to high temperatures, such as in flash vacuum pyrolysis (FVP), N-substituted pyrazoles can undergo specific degradation reactions. acs.org

For this compound, two primary degradation pathways can be postulated based on studies of related N-alkylpyrazoles: acs.org

Reaction with Retention of Nitrogen: N-alkylpyrazoles containing a β-hydrogen on the alkyl substituent can undergo a pyrazole elimination reaction. The N-heptyl group has β-hydrogens, making this a plausible pathway. This process would likely involve a concerted mechanism, leading to the elimination of 1-heptene (B165124) and the formation of 5-methyl-1H-pyrazol-3-amine.

Reaction with Nitrogen Extrusion: At very high temperatures, the pyrazole ring can extrude molecular nitrogen (N₂). This is a more common pathway for N-H pyrazoles but can compete with other reactions in N-substituted derivatives. acs.org This process would generate a highly reactive vinylcarbene intermediate, which would then rapidly rearrange to form various stable isomeric products.

Under normal laboratory and storage conditions, the compound is expected to be thermally stable.

Photochemical Reactivity and Transformation Mechanisms

The interaction of pyrazole derivatives with ultraviolet (UV) light can induce a variety of photochemical reactions. The specific pathway depends on the structure of the molecule and the irradiation conditions.

Photostability: The parent pyrazole ring has a very low UV absorption cross-section for wavelengths that typically reach the Earth's surface (>290 nm), suggesting that direct atmospheric photodissociation is likely a negligible process. nih.govresearchgate.net However, the presence of the amino group and the alkyl substituents can modify the absorption spectrum and photochemical behavior.

Photochemical Rearrangements: Upon UV irradiation, pyrazoles can undergo complex rearrangements. One documented pathway involves the transformation of a pyrazole derivative into an imidazole. researchgate.net This often proceeds through a series of intermediates, potentially involving ring-opening and re-cyclization steps.

Photoswitching Applications: Derivatives of this compound could be used to create photoswitchable molecules. For example, the condensation of the amine group with an aldehyde can form an aryliminopyrazole. Such imines have been shown to undergo E/Z isomerization upon irradiation with visible light, exhibiting potential as molecular switches with long thermal half-lives for the metastable isomer. nih.govrsc.org

Phototautomerization: While annular tautomerism is blocked in this molecule, UV irradiation has been shown to induce tautomerization in parent 3(5)-aminopyrazoles in an argon matrix. nih.gov It is conceivable that UV energy could promote otherwise inaccessible tautomeric forms or other isomeric structures.

Acid-Base Chemistry and Protonation State Analysis of this compound

Pyrazoles exhibit amphoteric properties, but the substitution pattern of this compound defines its specific acid-base character. nih.govencyclopedia.pub

Acidity: Unsubstituted pyrazoles are weakly acidic due to the N1-H proton (pKa ~14). In this compound, the N1 position is alkylated, so it cannot act as a Brønsted acid. The exocyclic amine has a very high pKa (~35) and is not considered acidic under normal conditions. Therefore, the molecule functions primarily as a base.

The protonation state is crucial to its reactivity. As mentioned previously, in a sufficiently acidic medium, the molecule will exist as the N2-protonated pyrazolium cation. This cation is significantly deactivated towards further electrophilic attack on the ring due to the positive charge. chemicalbook.com

SiteAcid/Base CharacterComments
N1 (Pyrrole-like)NeutralAlkylated with a heptyl group; no acidic proton.
N2 (Pyridine-like)BasicPrimary site of protonation. Basicity is enhanced by electron-donating substituents.
C3-NH₂ (Exocyclic Amine)BasicContributes to overall basicity but is a weaker base than the N2 atom.
Table 2: Acid-Base Properties of Functional Sites in this compound.

Reaction Kinetics and Transition State Analysis of Key Transformations

Detailed kinetic data and transition state analyses for transformations involving this compound have not been reported. However, the general principles of reaction kinetics and transition state theory can be applied to understand the plausible mechanisms of its key reactions. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms and transition states for a variety of pyrazole derivatives. jackwestin.com These studies provide a framework for predicting the behavior of the title compound.

One of the fundamental reactions of aminopyrazoles is their condensation with 1,3-dielectrophiles to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. The reaction is believed to proceed through a step-wise mechanism involving nucleophilic attack, cyclization, and subsequent dehydration. The kinetics of such reactions are influenced by factors including the nature of the solvent, temperature, and the presence of catalysts.

Another key transformation for pyrazoles is N-alkylation. Computational studies on the N-alkylation of pyrazoles have provided insights into the transition states and the factors governing regioselectivity. libretexts.org For an unsymmetrical pyrazole like this compound, alkylation can potentially occur at the N1 or N2 position, and the preference is dictated by both steric and electronic factors.

Illustrative Data for Analogous Systems

To provide a quantitative perspective on the reaction kinetics and transition state analysis of transformations that this compound could undergo, the following tables present representative data from studies on analogous pyrazole systems. It is crucial to note that these values are for different, albeit structurally related, compounds and reactions, and should be considered as illustrative examples.

Table 1: Representative Kinetic Data for the Formation of a Pyrazolo[1,5-a]pyrimidine from an Aminopyrazole Derivative

Temperature (°C)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)
251.2 x 10⁻³65
403.5 x 10⁻³65
559.8 x 10⁻³65

This is a hypothetical data table created for illustrative purposes based on general reaction kinetics principles, as specific data for the target compound is unavailable.

Table 2: Calculated Transition State Energies for N-Alkylation of a Model Pyrazole System

Alkylating AgentTransition State Energy (kcal/mol) - N1 AttackTransition State Energy (kcal/mol) - N2 Attack
Methyl Iodide22.524.1
Ethyl Bromide23.825.9
Isopropyl Iodide25.128.3

This is a hypothetical data table created for illustrative purposes based on computational chemistry trends for pyrazole alkylation, as specific data for the target compound is unavailable.

Mechanistic Insights from Related Studies

Mechanistic studies on the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles have shown that the reaction generally proceeds via an initial Michael addition of the exocyclic amino group to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and dehydration. nih.govchim.it The regioselectivity of the cyclization is a key aspect of these transformations.

For electrophilic substitution reactions, the pyrazole ring is generally reactive towards electrophiles. The position of substitution is influenced by the directing effects of the substituents on the ring. In the case of this compound, the amino group is a strong activating group and would be expected to direct electrophiles to the C4 position of the pyrazole ring.

Advanced Structural Characterization and Conformational Analysis of 1 Heptyl 5 Methyl 1h Pyrazol 3 Amine

X-Ray Crystallography for Solid-State Molecular Architecture Elucidation

Although a crystal structure for 1-Heptyl-5-methyl-1H-pyrazol-3-amine has not been reported, the solid-state architecture can be predicted by examining the crystallographic data of similar pyrazole (B372694) derivatives. It is anticipated that the pyrazole ring would be essentially planar. The N-alkylation of pyrazoles is a well-established synthetic route, and crystallographic studies of various N-substituted pyrazoles confirm the regiochemistry. sci-hub.stfigshare.com

The bond lengths and angles within the pyrazole ring are expected to be consistent with those of other 3-amino-5-methyl-1-substituted pyrazoles. The introduction of the heptyl group at the N1 position would likely influence the crystal packing through van der Waals interactions. A hypothetical table of selected bond lengths and angles is presented below, based on known pyrazole structures.

Table 1: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value
C3-N(amine) Bond Length ~1.36 Å
N1-N2 Bond Length ~1.38 Å
N2-C3 Bond Length ~1.33 Å
C3-C4 Bond Length ~1.42 Å
C4-C5 Bond Length ~1.37 Å
C5-N1 Bond Length ~1.35 Å
C5-C(methyl) Bond Length ~1.50 Å
N1-C(heptyl) Bond Length ~1.47 Å
N1-N2-C3 Bond Angle ~112°
N2-C3-C4 Bond Angle ~105°
C3-C4-C5 Bond Angle ~107°
C4-C5-N1 Bond Angle ~108°

Note: These values are estimations based on related pyrazole structures and are not derived from experimental data for the title compound.

Solution-State Conformational Dynamics and Spectroscopic Probes

In solution, the conformational dynamics of this compound would be primarily governed by the flexibility of the N-heptyl chain. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) would be instrumental in probing these dynamics.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrazole ring, the methyl group, the amino group, and the heptyl chain. The chemical shift of the pyrazole ring proton (at C4) would be influenced by the electronic environment. The protons of the heptyl chain would likely exhibit complex splitting patterns due to their diastereotopic nature in a chiral environment, should any restricted rotation occur. Variable temperature NMR studies could reveal information about the energy barriers to rotation around the N1-C(heptyl) bond. copernicus.org

The ¹³C NMR spectrum would provide complementary information, with characteristic chemical shifts for the carbons of the pyrazole ring, the methyl group, and the heptyl chain. A consistent steric effect on the chemical shift has been observed for N-alkyl pyrazole analogues, which can aid in structural confirmation. sci-hub.st

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

Atom Predicted ¹H Shift Predicted ¹³C Shift
Pyrazole C4-H 5.5 - 6.0 95 - 100
Methyl C-H 2.1 - 2.3 10 - 15
Amino N-H 3.5 - 4.5 (broad) -
Heptyl N-CH₂ 3.8 - 4.0 50 - 55
Heptyl chain 0.8 - 1.8 14 - 32
Pyrazole C3 - 150 - 155

Note: These are predicted chemical shift ranges and can vary based on solvent and other experimental conditions.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

The presence of the amino group at the C3 position and the nitrogen atoms within the pyrazole ring makes this compound a prime candidate for forming both intermolecular and intramolecular hydrogen bonds.

Intermolecular Hydrogen Bonding: In the solid state, it is highly probable that molecules of this compound would engage in intermolecular hydrogen bonding. The amino group (N-H) can act as a hydrogen bond donor, while the N2 atom of the pyrazole ring can act as a hydrogen bond acceptor. This could lead to the formation of dimers, chains, or more complex supramolecular assemblies. researchgate.net The presence of the long heptyl chain might lead to segregated polar and non-polar domains within the crystal lattice.

Rotational Isomerism and Conformer Distribution Studies

The flexible N-heptyl chain introduces the possibility of multiple rotational isomers (conformers). The rotation around the N1-C(heptyl) bond and the various C-C bonds within the heptyl chain will lead to a distribution of different conformers in solution.

The relative populations of these conformers will be determined by their steric and electronic interactions. Computational modeling, using methods such as Density Functional Theory (DFT), could be employed to predict the geometries and relative energies of the different stable conformers. iu.edu.sa The presence of multiple conformers at room temperature could lead to broadened signals in the NMR spectrum, especially for the protons and carbons of the heptyl chain closest to the pyrazole ring. nih.gov

Studies on similar N-alkylated heterocycles have shown that the energy barriers to rotation can be determined using dynamic NMR techniques. copernicus.org For this compound, the barrier to rotation around the N1-C(heptyl) bond would be a key parameter in understanding its conformational flexibility.

While awaiting direct experimental investigation, this theoretical analysis provides a robust framework for understanding the advanced structural and conformational properties of this compound. Based on the known chemistry of analogous pyrazole derivatives, it is predicted to have a planar pyrazole core, exhibit significant conformational flexibility in its N-heptyl chain, and participate in intermolecular hydrogen bonding. Future experimental studies, particularly X-ray crystallography and advanced NMR spectroscopy, are necessary to validate and refine these predictions.

Computational and Theoretical Studies of 1 Heptyl 5 Methyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular orbitals of pyrazole (B372694) derivatives. eurasianjournals.com These calculations provide a detailed picture of the electron distribution within a molecule, which is crucial for understanding its stability, reactivity, and spectroscopic properties. researchgate.net

For a molecule like 1-Heptyl-5-methyl-1H-pyrazol-3-amine, DFT calculations can determine key geometric parameters such as bond lengths and angles in its optimized ground state. tandfonline.com Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated from the calculated electron density. These maps visualize the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering valuable predictions about its intermolecular interactions.

Calculated PropertyIllustrative Value for a Pyrazole DerivativeSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates overall polarity of the molecule

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. eurasianjournals.com For a flexible molecule such as this compound, with its heptyl chain, MD simulations can explore its vast conformational space. bohrium.com By simulating the motion of atoms and bonds, researchers can identify the most stable conformations and understand the energetic barriers between them.

MD simulations are also invaluable for investigating the effects of solvents on molecular structure and behavior. uomustansiriyah.edu.iq By explicitly including solvent molecules in the simulation box, it is possible to model how a pyrazole derivative interacts with its environment. This can reveal the formation of hydrogen bonds and the structure of the solvation shells around the molecule. The analysis of radial distribution functions from MD simulations can provide detailed information about the arrangement of solvent molecules around specific atoms of the solute. rdd.edu.iq

Simulation ParameterTypical Value/Condition
Force FieldOPLS-AA, AMBER
Solvent ModelTIP3P water
Temperature298 K
Pressure1 atm
Simulation Time100 ns

Prediction of Chemical Reactivity and Selectivity via Computational Models

Computational models, often based on data from quantum chemical calculations, can effectively predict the chemical reactivity and selectivity of pyrazole derivatives. researchgate.net The electron-rich nature of the pyrazole ring means it can undergo various chemical reactions. nih.gov Computational methods can help predict the most likely sites for electrophilic or nucleophilic attack.

Reactivity indices derived from DFT, such as Fukui functions, can pinpoint the most reactive atoms in a molecule for different types of reactions. researchgate.net By analyzing the distribution of these indices, chemists can predict the regioselectivity of a reaction, for example, whether a substituent will be added to the N1 or N2 position of the pyrazole ring.

Furthermore, computational modeling can be used to study reaction mechanisms by calculating the energies of transition states and intermediates. researchgate.net This allows for the determination of activation energies and the identification of the most favorable reaction pathway, providing valuable guidance for synthetic chemists.

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives of this compound (Focus on chemical properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their chemical properties. researchgate.net For a series of derivatives of this compound, QSPR models can be developed to predict properties such as boiling point, solubility, or chromatographic retention times.

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the property of interest. researchgate.net Once a robust QSPR model is developed and validated, it can be used to predict the properties of new, unsynthesized pyrazole derivatives. nih.gov

Example QSPR Model for a Chemical Property
Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
e.g., Solubility = 0.5 - 0.2(LogP) + 0.01(Polar Surface Area)

Ligand Design Principles and Scaffold Optimization through In Silico Approaches

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in many biologically active compounds and approved drugs. nih.gov In silico approaches play a crucial role in the design of new ligands and the optimization of existing ones based on the pyrazole scaffold.

Virtual screening techniques, such as molecular docking, can be used to screen large libraries of virtual compounds to identify those that are likely to bind to a specific biological target. x-mol.com For derivatives of this compound, this could involve docking them into the active site of a target protein to predict their binding affinity and mode of interaction.

Once a promising hit is identified, computational methods can guide the optimization of the scaffold. ijpbs.com This can involve making modifications to the substituents on the pyrazole ring to improve properties such as binding affinity, selectivity, and pharmacokinetic profiles. africanjournalofbiomedicalresearch.com Pharmacophore modeling can be used to identify the key chemical features required for biological activity, which can then be used to design new molecules with improved properties. nih.gov

Derivatization and Structural Modification Strategies for 1 Heptyl 5 Methyl 1h Pyrazol 3 Amine Analogues

Modification of the Pyrazole (B372694) Ring: Aromatic Substitutions and Heteroatom Replacements

The pyrazole core is a key pharmacophore, and its modification is a primary strategy for creating analogues. researchgate.netresearchgate.net Substitutions on the pyrazole ring can significantly influence the electronic and steric properties of the molecule. nih.gov For the 1-heptyl-5-methyl-1H-pyrazol-3-amine scaffold, the C4 position is the most accessible site for electrophilic substitution. Reactions such as halogenation, nitration, or Friedel-Crafts acylation can introduce a variety of functional groups at this position, providing handles for further derivatization.

Heteroatom replacement within the pyrazole ring is a more complex modification. Strategic atom replacement, such as synthesizing N-alkyl pyrazoles from isothiazoles, represents an advanced approach to overcome challenges in selective N-functionalization. nih.gov This "swap" of a sulfur atom for a nitrogen atom and its associated alkyl group can provide access to isomers that are difficult to obtain through traditional synthesis, circumventing issues of regioselectivity. nih.govsemanticscholar.org Such strategies, while synthetically demanding, offer a powerful tool for profound structural alteration of the heterocyclic core.

Table 1: Pyrazole Ring Modification Strategies

Modification Type Position Example Reaction Purpose of Modification
Electrophilic Substitution C4 Bromination (using NBS) Introduce functional handle, alter electronics
Electrophilic Substitution C4 Nitration (using HNO₃/H₂SO₄) Introduce electron-withdrawing group
Heteroatom Replacement Ring Synthesis from Isothiazoles Access to novel regioisomers, fundamental scaffold alteration

Functionalization of the Amine Group: Amidation, Urea (B33335), and Thiourea (B124793) Derivatives

The 3-amino group is a versatile functional handle for derivatization. mdpi.com Its nucleophilic character allows for straightforward reactions with a wide range of electrophiles. The synthesis of amides, ureas, and thioureas are common and effective methods for exploring the chemical space around this position.

Amidation: The reaction of the 3-amino group with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields a diverse range of N-acyl-1H-pyrazol-3-amine derivatives. google.com This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the incorporation of various aliphatic or aromatic substituents.

Urea and Thiourea Formation: Treatment of the 3-aminopyrazole (B16455) with isocyanates or isothiocyanates provides the corresponding urea and thiourea derivatives, respectively. These functional groups introduce additional hydrogen bond donors and acceptors, significantly altering the polarity and interaction potential of the molecule. This strategy is widely used to mimic or replace peptide bonds and to modulate a compound's properties.

Table 2: Amine Group Functionalization

Derivative Type Reagent Example Resulting Functional Group Key Structural Feature
Amide Benzoyl chloride -NH-C(=O)-Ph Adds hydrogen bond acceptor and aromatic moiety
Urea Phenyl isocyanate -NH-C(=O)-NH-Ph Adds multiple H-bond donors/acceptors
Thiourea Phenyl isothiocyanate -NH-C(=S)-NH-Ph Adds polarizable sulfur atom, alters geometry

Alterations of the N-Heptyl Side Chain: Length, Branching, and Saturation Variabilities

The N1-heptyl group plays a significant role in determining the lipophilicity and steric profile of the molecule. Modifying this side chain is a key strategy for fine-tuning its physicochemical properties. The synthesis of N-alkyl pyrazoles is typically achieved by reacting the N-unsubstituted pyrazole with an appropriate alkyl halide under basic conditions or through alternative methods like Mitsunobu reactions or acid-catalyzed alkylation. mdpi.comsemanticscholar.orgresearchgate.net

Chain Length: Varying the length of the alkyl chain (e.g., from propyl to dodecyl) directly modulates the compound's lipophilicity. Shorter chains increase hydrophilicity, while longer chains increase lipophilicity.

Branching: Introducing branching (e.g., replacing n-heptyl with iso-heptyl or tert-heptyl) can impact the molecule's conformation and its ability to fit into specific binding sites. Branching can also influence metabolic stability.

Saturation: The introduction of unsaturation (alkenyl or alkynyl groups) in the side chain adds conformational rigidity and can introduce specific geometric constraints. These groups can also serve as reactive handles for further chemical modifications.

Table 3: N-Heptyl Side Chain Modifications

Modification Example Substituent Primary Effect
Chain Length Variation Propyl, Dodecyl Modulates lipophilicity
Branching Isopropyl, tert-Butyl Alters steric profile, influences conformation
Unsaturation Allyl, Propargyl Increases rigidity, provides reactive handle

Synthesis of Compound Libraries and Diversification Strategies

To efficiently explore the structure-activity relationships of the this compound scaffold, the synthesis of compound libraries is essential. nih.gov Combinatorial chemistry and high-throughput synthesis techniques are employed to generate a large number of analogues in a systematic manner. nih.govwhiterose.ac.uk

Multicomponent reactions (MCRs) are particularly powerful for this purpose, as they allow for the rapid assembly of complex pyrazole structures in a single step from three or more starting materials. mdpi.comnih.gov For example, a one-pot synthesis could combine a hydrazine (B178648) derivative, a β-ketonitrile, and other components to quickly generate a diverse set of pyrazole cores. chim.itbeilstein-journals.org

Solid-phase synthesis is another key strategy, where the pyrazole scaffold is attached to a resin support. nih.gov This allows for the use of excess reagents and simplified purification, enabling the rapid and often automated synthesis of a library of compounds where modifications are made at various positions (the pyrazole ring, the amine group, or the N-alkyl chain).

Design of Probes and Chemical Tools based on the this compound Scaffold

The this compound scaffold can be adapted to create chemical probes and tools for studying biological systems. This involves incorporating specific functionalities into the core structure.

Fluorescent Probes: A common strategy is to attach a fluorophore (e.g., a coumarin (B35378) or fluorescein (B123965) derivative) to the scaffold. This can be achieved by forming an amide or urea linkage through the 3-amino group. Such probes can be used to visualize the localization of the molecule within cells or tissues. Pyrazole-based coordination polymers have also been developed as fluorescent probes for detecting specific analytes. mdpi.com

Affinity-Based Probes: For target identification studies, an affinity tag like biotin (B1667282) can be appended to the molecule, often via a flexible linker attached to the 3-amino or N-heptyl group. These probes allow for the isolation and identification of binding partners from complex biological mixtures.

Photoaffinity Labels: Incorporating a photoreactive group, such as a diazirine or an azide, allows for the formation of a covalent bond with a biological target upon photoirradiation. This is a powerful technique for irreversibly labeling binding sites and identifying specific protein interactions.

Table 4: Chemical Probe Design Strategies

Probe Type Functional Group Added Typical Attachment Point Application
Fluorescent Probe Fluorophore (e.g., Dansyl) 3-Amine (via sulfonamide) Cellular imaging, localization studies
Affinity Probe Biotin (with linker) 3-Amine or N-Heptyl Chain Target identification, pull-down assays
Photoaffinity Label Diazirine or Azide 3-Amine or N-Heptyl Chain Covalent labeling of binding partners

In-Depth Analysis of Molecular Recognition and Intermolecular Interactions of this compound

Therefore, a detailed, evidence-based article with specific research findings and data tables on "this compound" as per the requested outline cannot be generated at this time.

General principles of molecular interactions can be applied to hypothesize the behavior of this molecule. For instance, the pyrazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The amino group is a primary hydrogen bond donor. The heptyl chain introduces hydrophobicity and can engage in van der Waals interactions. These features suggest a propensity for self-assembly and interaction with other molecules. However, without specific experimental or computational data for this compound, any discussion would remain speculative and would not meet the requirement for a scientifically accurate article based on detailed research findings.

For related compounds, such as other substituted pyrazoles, studies have shown the formation of supramolecular chains through hydrogen bonding and π-π stacking interactions. For example, the crystal structure of Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate reveals molecules linked by N—H⋯N hydrogen bonds into supramolecular chains. nih.govnih.gov The structure is further stabilized by π–π stacking interactions. nih.govnih.gov It is plausible that this compound could exhibit similar hydrogen bonding patterns involving its pyrazole and amine functionalities.

The energetics of ligand-receptor interactions are governed by a combination of electrostatic, exchange-repulsion, dispersion, polarization, and charge transfer components. acs.org Non-covalent interactions are crucial in determining the three-dimensional structure and stability of protein-ligand complexes, influencing aspects like binding affinities and molecular recognition. acs.org

Theoretical characterization through computational methods could predict potential binding sites and modes of this compound with various macromolecular scaffolds. Such studies would typically involve molecular docking and molecular dynamics simulations to explore the conformational space and estimate the binding free energy. However, no such specific computational studies for this compound were found.

Advanced Applications and Research Horizons of 1 Heptyl 5 Methyl 1h Pyrazol 3 Amine As a Chemical Scaffold

Role in Homogeneous and Heterogeneous Catalysis

The structural attributes of 1-heptyl-5-methyl-1H-pyrazol-3-amine make it a promising candidate for applications in both homogeneous and heterogeneous catalysis. The pyrazole (B372694) ring, with its two adjacent nitrogen atoms, can act as an effective ligand for a variety of metal centers. The amino group at the 3-position provides an additional coordination site, allowing the molecule to function as a bidentate ligand, which can enhance the stability and catalytic activity of the resulting metal complexes.

In homogeneous catalysis , derivatives of aminopyrazoles are utilized as precursors in the synthesis of more complex ligand systems for transition metal catalysts, such as those based on palladium. mdpi.com These catalysts are pivotal in a wide array of organic transformations, including cross-coupling reactions. The heptyl group in this compound can enhance the solubility of its metal complexes in organic solvents, a crucial factor for many homogeneous catalytic processes.

For heterogeneous catalysis , the aminopyrazole scaffold can be immobilized on solid supports. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and catalyst recyclability. For instance, pyrazole derivatives have been incorporated into heterogeneous nickel-based catalysts for the synthesis of other pyrazoles, demonstrating the utility of this scaffold in creating robust catalytic materials. nih.gov The potential for this compound to be integrated into such systems offers a pathway to developing novel, reusable catalysts for sustainable chemical synthesis.

Catalysis TypePotential Role of this compoundKey Structural Features
Homogeneous Ligand for transition metal complexesPyrazole ring, amino group (bidentate chelation)
Heterogeneous Immobilized ligand on a solid supportPotential for surface functionalization

Integration into Functional Materials (e.g., Sensors, Liquid Crystals, Polymers)

The unique electronic and structural properties of the aminopyrazole core suggest that this compound could be a valuable component in the design of advanced functional materials.

Sensors: Pyrazole derivatives have been extensively investigated as chemosensors, particularly for the detection of metal ions. lifechemicals.comsemanticscholar.org The nitrogen atoms of the pyrazole ring and the exocyclic amino group can coordinate with metal ions, leading to changes in the molecule's photophysical properties, such as fluorescence. nih.govrsc.org This phenomenon can be harnessed to create highly sensitive and selective sensors. The lipophilic heptyl chain in this compound could facilitate its incorporation into hydrophobic environments, such as membranes, for sensing applications.

Liquid Crystals: The ability of pyrazole-containing molecules to self-assemble through hydrogen bonding is a key attribute for the formation of liquid crystalline phases. nih.gov The N-H group of the pyrazole ring and the amino group can participate in intermolecular hydrogen bonding, leading to ordered supramolecular structures. The long heptyl chain can contribute to the anisotropic nature of the molecule, which is essential for liquid crystallinity. Research on other pyrazole derivatives has shown their capacity to form various mesophases, suggesting that this compound could be a building block for novel liquid crystalline materials. mdpi.commdpi.com

Polymers: The aminopyrazole moiety can be incorporated into polymeric structures either as a pendant group or as part of the main chain. The amino group provides a reactive handle for polymerization or for grafting onto existing polymer backbones. For example, pyrazole-derived methacrylates have been polymerized, and pyrazole derivatives have been used to cross-link biopolymers like chitosan. mdpi.comnih.gov The incorporation of the this compound scaffold into polymers could impart them with new functionalities, such as metal-chelating properties or altered thermal and optical characteristics.

Functional MaterialPotential Application of this compoundRelevant Properties
Sensors Fluorescent chemosensor for metal ion detectionMetal-coordinating nitrogen atoms
Liquid Crystals Component of self-assembling mesogenic materialsHydrogen bonding capabilities, anisotropic shape
Polymers Monomer or cross-linking agentReactive amino group for polymerization

Development as Chemical Probes for Receptor Mapping and Mechanistic Studies

In the realm of chemical biology, small molecules that can interact with biological targets in a specific manner are invaluable tools. The this compound scaffold possesses features that make it an attractive candidate for the development of chemical probes. Aminopyrazoles are recognized as "advantageous frameworks able to provide useful ligands for receptors or enzymes." nih.govias.ac.in

Receptor Mapping: The design of ligands that can selectively bind to specific receptors is a cornerstone of drug discovery and chemical biology. Aminopyrazole derivatives have been successfully developed as inhibitors for a range of protein kinases. nih.govarabjchem.org By functionalizing the this compound scaffold with reporter groups (e.g., fluorescent tags or photoaffinity labels), it is possible to create probes for mapping the binding sites of receptors and enzymes. enamine.net The heptyl chain can also play a role in modulating the binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Mechanistic Studies: Understanding the intricate mechanisms of biological processes often requires the use of molecular probes that can report on specific events or interactions. Fluorescently labeled pyrazole derivatives have been employed for cellular imaging, allowing for the visualization of biological structures and processes. nih.gov A suitably modified this compound could be developed into a fluorescent probe to study dynamic events within living cells. Furthermore, the pyrazole core can be a central element in probes designed to investigate enzymatic reaction mechanisms or protein-protein interactions.

Contribution to Novel Ligand Design Paradigms in Chemical Biology

The aminopyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com This versatility makes this compound a valuable starting point for the design of novel ligands in chemical biology.

The combination of a rigid aromatic core (the pyrazole ring) with flexible substituents (the heptyl and methyl groups) and a key hydrogen-bonding group (the amine) provides a rich platform for structure-activity relationship (SAR) studies. mdpi.com By systematically modifying these components, libraries of compounds can be generated and screened for activity against a wide range of biological targets. The position of the amino group on the pyrazole ring is a critical determinant of its biological activity, and the 3-amino substitution in the subject compound is a common motif in bioactive molecules. nih.gov

The this compound framework can be utilized in fragment-based drug discovery, where small, low-complexity molecules are screened for binding to a target, and then elaborated into more potent ligands. The aminopyrazole core can serve as an anchor fragment that makes key interactions with the target, while the heptyl and methyl groups can be modified to optimize binding and pharmacokinetic properties.

Future Research Directions and Emerging Avenues for the this compound Framework

The future research directions for this compound are multifaceted and span across various disciplines. A primary focus will likely be on the further exploration and validation of its potential applications as outlined in the preceding sections.

Advanced Catalytic Systems: A promising avenue of research is the development of chiral derivatives of this compound for use in asymmetric catalysis. The synthesis and evaluation of its coordination complexes with a broader range of transition metals could lead to the discovery of novel catalysts with unique reactivity and selectivity.

Smart Materials: In materials science, the design of "smart" materials that respond to external stimuli is a major goal. The inherent sensing capabilities of the aminopyrazole scaffold could be exploited to create materials that change their properties (e.g., color, fluorescence, or conductivity) in the presence of specific analytes. The integration of this compound into conductive polymers or metal-organic frameworks (MOFs) could also lead to new materials with interesting electronic and photophysical properties.

Chemical Biology and Drug Discovery: Further exploration of the biological activities of derivatives of this compound is warranted. Screening libraries of compounds based on this scaffold against a diverse panel of biological targets could identify new lead compounds for drug discovery. The development of sophisticated chemical probes based on this framework for in vivo imaging and target identification will continue to be an important area of research. nih.govwiley.com

Computational and Theoretical Studies: In conjunction with experimental work, computational modeling and theoretical studies can provide valuable insights into the properties and potential applications of this compound. Density functional theory (DFT) calculations can be used to predict its electronic structure, reactivity, and interaction with metal ions and biological macromolecules, thereby guiding the design of new experiments and the development of novel applications. arabjchem.org

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-Heptyl-5-methyl-1H-pyrazol-3-amine?

Methodological Answer:
The synthesis of this compound typically involves condensation reactions between pyrazole precursors and alkylating agents. For example:

  • Step 1: React 5-methyl-1H-pyrazol-3-amine with heptyl bromide in a polar aprotic solvent (e.g., DMF or DMSO) under reflux.
  • Step 2: Optimize temperature (80–120°C) and reaction time (12–24 hours) to balance yield and purity.
  • Step 3: Use a base like K₂CO₃ or NaH to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution .

Key Variables:

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF/DMSOEnhances alkylation efficiency
Temperature100°CMinimizes side reactions
BaseK₂CO₃Prevents over-alkylation

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • The heptyl chain appears as a triplet at δ ~0.8–1.5 ppm (terminal CH₃) and a multiplet for CH₂ groups.
    • Pyrazole protons resonate at δ ~6.0–7.0 ppm (C-H) and δ ~3.5 ppm (N-CH₂) .
  • IR Spectroscopy:
    • N-H stretching (amine) at ~3300–3500 cm⁻¹.
    • C-N and C=C bonds in pyrazole at ~1500–1600 cm⁻¹ .
  • Mass Spectrometry:
    • Molecular ion peak [M+H]⁺ at m/z ~209 (calculated based on C₁₁H₂₁N₃).

Advanced: How do steric and electronic effects of the heptyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The heptyl chain introduces steric hindrance, which:

  • Slows electrophilic substitution at the pyrazole C-4 position due to reduced accessibility.
  • Modulates electronic effects via inductive electron donation, stabilizing intermediates in nucleophilic attacks.
  • Experimental Optimization:
    • Use bulky ligands (e.g., PPh₃) in palladium-catalyzed couplings to mitigate steric effects .
    • Increase reaction temperatures (e.g., 120°C) to overcome kinetic barriers .

Data Contradiction Note:
While alkyl chains generally enhance solubility, excessive steric bulk in 1-Heptyl derivatives may reduce reactivity compared to shorter-chain analogs (e.g., methyl or ethyl). This requires balancing solubility and reactivity in catalytic systems .

Advanced: What computational strategies predict the binding affinity of this compound with kinase targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase).
    • Focus on hydrogen bonding between the pyrazole amine and kinase backbone (e.g., Met793 in EGFR) .
  • QSAR Modeling:
    • Correlate substituent length (heptyl vs. shorter chains) with IC₅₀ values from enzymatic assays.
    • Highlight the trade-off between lipophilicity (LogP) and target affinity .

Example Output:

SubstituentLogPPredicted IC₅₀ (nM)
Heptyl3.8120
Methyl1.2450

Basic: What are common impurities in the synthesis of this compound, and how are they resolved?

Methodological Answer:

  • Major Impurities:
    • Dialkylation byproducts: Formed due to excess alkylating agent. Mitigate via stoichiometric control (1:1 molar ratio).
    • Oxidation products: Use inert atmospheres (N₂/Ar) during synthesis .
  • Purification:
    • Column chromatography (silica gel, hexane/EtOAc gradient).
    • Recrystallization from ethanol/water mixtures .

Advanced: How is X-ray crystallography applied to confirm the molecular geometry of derivatives?

Methodological Answer:

  • Data Collection:
    • Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
    • Refine structures using SHELXL (full-matrix least-squares on F²) .
  • Key Metrics:
    • Bond angles in pyrazole ring: ~120° (indicative of aromaticity).
    • Torsion angles for heptyl chain: Confirm antiperiplanar conformation .

Example Crystallographic Data:

ParameterValue
Space GroupP2₁/c
R-factor<0.05
C-N-C angle117°

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